![molecular formula C16H10ClN3 B2703671 1-氯-4-苯基-5H-吡啶并[4,5-b]吲哚 CAS No. 83749-78-4](/img/structure/B2703671.png)

1-氯-4-苯基-5H-吡啶并[4,5-b]吲哚

货号 B2703671

CAS 编号:

83749-78-4

分子量: 279.73

InChI 键: JUHUUGUZXMXYKV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

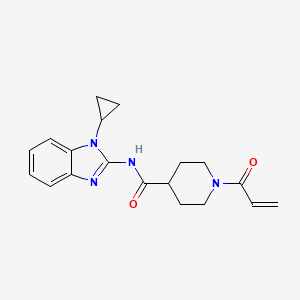

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a compound that produces a 1-unsubstituted parent system . It has a molecular weight of 279.72 and a molecular formula of C16H10ClN3 .

Synthesis Analysis

The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves the reaction of the title compound with hydrazine in the presence of air, which gives the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . The 1-hydrazino intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Molecular Structure Analysis

The molecular structure of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is represented by the formula C16H10ClN3 . Further analysis of its structure would require more specific data such as spectroscopic or crystallographic information.Chemical Reactions Analysis

The title compound reacts with hydrazine in the presence of air to give the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . This intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole include a molecular weight of 279.72 and a molecular formula of C16H10ClN3 . More specific properties such as melting point, boiling point, and solubility would require additional data.科学研究应用

C16H10ClN3\mathrm{C_{16}H_{10}ClN_3}C16H10ClN3

and a molecular weight of 279.72 g/mol, has garnered interest in various fields. Here are six distinct applications:- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific pathways involved in tumor growth .

- Kinase Inhibitors : The pyridazino[4,5-b]indole scaffold has been investigated for its kinase inhibitory activity. It could serve as a lead compound for designing novel kinase inhibitors .

- Alkylation Reactions : 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole has been utilized in alkylation reactions. Researchers achieved mono- and dialkylation using various alkylating agents, expanding the synthetic toolbox .

- Luminescent Properties : The pyridazino[4,5-b]indole core exhibits interesting luminescent behavior. Scientists have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Fluorescent Probes : Researchers have functionalized this compound to create fluorescent probes for cellular imaging. These probes can selectively target specific biomolecules or cellular structures .

- Pesticide Development : The pyridazino[4,5-b]indole scaffold has been investigated for its pesticidal properties. Researchers aim to develop environmentally friendly pesticides with improved efficacy .

- Photoinduced Processes : Scientists have studied the excited-state behavior of this compound. Understanding its photochemistry and photophysics can provide insights into its reactivity and potential applications .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Materials Science and Optoelectronics

Biological Studies

Agrochemical Research

Photophysics and Photochemistry

属性

IUPAC Name |

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUUGUZXMXYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)